molecular formula C28H27NO2 B11522339 2-(2-ethylphenyl)-4,7-diphenylhexahydro-1H-isoindole-1,3(2H)-dione

2-(2-ethylphenyl)-4,7-diphenylhexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11522339
M. Wt: 409.5 g/mol
InChI Key: HRJPWCOIITWIBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-ETHYLPHENYL)-4,7-DIPHENYL-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes an isoindole core substituted with ethyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ETHYLPHENYL)-4,7-DIPHENYL-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through a Suzuki-Miyaura coupling reaction, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2-ETHYLPHENYL)-4,7-DIPHENYL-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce new functional groups like halides or amines.

Scientific Research Applications

2-(2-ETHYLPHENYL)-4,7-DIPHENYL-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-ETHYLPHENYL)-4,7-DIPHENYL-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, it might bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole derivatives and phenyl-substituted organic molecules. Examples are:

Uniqueness

What sets 2-(2-ETHYLPHENYL)-4,7-DIPHENYL-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE apart is its specific substitution pattern and the resulting electronic and steric properties. These unique features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H27NO2

Molecular Weight

409.5 g/mol

IUPAC Name

2-(2-ethylphenyl)-4,7-diphenyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C28H27NO2/c1-2-19-11-9-10-16-24(19)29-27(30)25-22(20-12-5-3-6-13-20)17-18-23(26(25)28(29)31)21-14-7-4-8-15-21/h3-16,22-23,25-26H,2,17-18H2,1H3

InChI Key

HRJPWCOIITWIBB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)C3C(CCC(C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.